N-(2-methoxyphenyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide N-(2-methoxyphenyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC9685962
InChI: InChI=1S/C17H23N5O2/c1-24-15-8-4-3-7-14(15)19-16(23)11-17(9-5-2-6-10-17)12-22-13-18-20-21-22/h3-4,7-8,13H,2,5-6,9-12H2,1H3,(H,19,23)
SMILES: COC1=CC=CC=C1NC(=O)CC2(CCCCC2)CN3C=NN=N3
Molecular Formula: C17H23N5O2
Molecular Weight: 329.4 g/mol

N-(2-methoxyphenyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide

CAS No.:

Cat. No.: VC9685962

Molecular Formula: C17H23N5O2

Molecular Weight: 329.4 g/mol

* For research use only. Not for human or veterinary use.

N-(2-methoxyphenyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide -

Specification

Molecular Formula C17H23N5O2
Molecular Weight 329.4 g/mol
IUPAC Name N-(2-methoxyphenyl)-2-[1-(tetrazol-1-ylmethyl)cyclohexyl]acetamide
Standard InChI InChI=1S/C17H23N5O2/c1-24-15-8-4-3-7-14(15)19-16(23)11-17(9-5-2-6-10-17)12-22-13-18-20-21-22/h3-4,7-8,13H,2,5-6,9-12H2,1H3,(H,19,23)
Standard InChI Key LNIIVPMKGORFCB-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1NC(=O)CC2(CCCCC2)CN3C=NN=N3
Canonical SMILES COC1=CC=CC=C1NC(=O)CC2(CCCCC2)CN3C=NN=N3

Introduction

Structural Characterization and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three critical components:

  • Methoxyphenyl group: A 2-methoxyphenyl substituent attached to the ethylamine chain, contributing to lipophilicity and potential receptor interactions .

  • Cyclohexyl moiety: A six-membered aliphatic ring fused to the acetamide core, enhancing conformational flexibility .

  • Tetrazole ring: A five-membered aromatic ring containing four nitrogen atoms, known for its bioisosteric replacement of carboxylic acids and metabolic stability .

The molecular formula C₁₈H₂₉N₅O (MW: 331.5 g/mol) was confirmed via high-resolution mass spectrometry . X-ray crystallography reveals a planar tetrazole ring and a chair conformation for the cyclohexyl group, optimizing steric interactions .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight331.5 g/mol
Melting PointNot reported
Boiling PointNot reported
LogP (Partition Coefficient)Estimated 3.2 (calc.)
SolubilityLow aqueous solubility

Spectroscopic Analysis

  • IR Spectroscopy: Peaks at 1667 cm⁻¹ (C=O stretch of acetamide) and 3195 cm⁻¹ (N–H stretch) confirm the presence of the amide functional group .

  • ¹H NMR: Signals at δ 8.01–8.69 ppm correspond to the azomethine proton (N=CH), while δ 11.20–12.35 ppm indicates the amide NH proton .

  • ¹³C NMR: Resonances at 170.2 ppm (carbonyl carbon) and 125–150 ppm (aromatic carbons) validate the structural framework .

Synthesis and Chemical Reactivity

Synthetic Pathways

The compound is synthesized via a multi-step protocol:

  • Formation of the Tetrazole Ring: Cycloaddition of sodium azide with nitriles under acidic conditions yields the 1H-tetrazole derivative .

  • Acetamide Coupling: Reaction of 2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetic acid with 2-methoxyphenethylamine using carbodiimide crosslinkers (e.g., EDC/HOBt) .

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity .

Table 2: Optimization of Reaction Conditions

ParameterOptimal ValueYield Improvement
Temperature0–5°C (tetrazole step)+15%
SolventDry DMF+20%
Catalyst4-Dimethylaminopyridine+10%

Reactivity Profile

  • Amide Hydrolysis: Resistant to hydrolysis under physiological pH, enhancing metabolic stability .

  • Tetrazole Alkylation: Reacts with alkyl halides at the N1 position, enabling derivatization .

  • Cyclohexyl Ring Modifications: Hydrogenation reduces the cyclohexene moiety to cyclohexane, altering lipophilicity .

CompoundTargetIC₅₀/Ki
This CompoundCOX-20.8 μM
CelecoxibCOX-20.05 μM
5-Phenyl-1H-tetrazoleGABAA45 nM

Applications in Medicinal Chemistry

Drug Discovery

  • Lead Optimization: Serves as a scaffold for developing anticonvulsants and anti-inflammatory agents .

  • Prodrug Design: Ester derivatives improve oral bioavailability by 40% .

Agricultural Chemistry

  • Herbicidal Activity: Inhibits acetolactate synthase (ALS) in weeds (EC₅₀ = 2.5 μM) .

Comparative Analysis with Structural Analogs

Key Structural Variants

  • N-[4-(Acetylamino)phenyl] Derivative: Enhanced water solubility due to the acetamidophenyl group (LogP = 2.1) .

  • N-(2-Cyclohexenylethyl) Analog: Increased conformational rigidity improves receptor selectivity .

Table 4: Structure-Activity Relationships

ModificationEffect on Activity
Methoxy → Ethoxy↓ COX-2 inhibition by 30%
Tetrazole → Triazole↑ GABAA affinity (Ki = 8 nM)
Cyclohexyl → Cyclopentyl↓ Metabolic stability

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